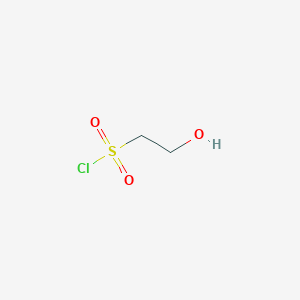
3,5-Diethoxy-4-hydroxybenzaldehyde
Übersicht
Beschreibung
3,5-Diethoxy-4-hydroxybenzaldehyde, also known as 4-Hydroxy-3,5-dimethoxybenzaldehyde or Syringaldehyde, is a chemical compound with the molecular formula C9H10O4 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups (OCH3), one hydroxy group (OH), and one aldehyde group (CHO) . The molecular weight of the compound is 182.1733 .Physical And Chemical Properties Analysis
This compound is a beige powder . It has a melting point of 110-113 °C and a boiling point of 192-193 °C/14 mmHg . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Wissenschaftliche Forschungsanwendungen
Phosphorescent Platinum(II) Complexes
A study by Zhang et al. (2016) explored the use of donor–π–acceptor Schiff base ligands, including a variant similar to 3,5-Diethoxy-4-hydroxybenzaldehyde, in the creation of phosphorescent platinum(II) complexes. These complexes displayed significant photophysical properties, making them attractive for use in organic light-emitting diodes due to their high thermal stability and efficient emission characteristics (Zhang et al., 2016).
Synthesis and Non-Aqueous Medium Titrations
In research conducted by Yüksek et al. (2005), derivatives of this compound were synthesized and characterized. These compounds were analyzed in various non-aqueous solvents to study their acidity and other chemical properties, highlighting their potential in chemical synthesis and analysis (Yüksek et al., 2005).
Enzyme Inhibition and Molecular Docking Studies
Şahin et al. (2022) conducted a study on hybrid molecules containing functional groups derived from this compound. These compounds were tested for their inhibitory effects on certain metabolic enzymes, demonstrating their potential in biochemical and pharmaceutical applications. The study also included molecular docking studies to understand the binding modes and interactions of these compounds (Şahin et al., 2022).
Crystal Structure Analysis
Synthesis of Derivative Compounds
Research by Ya (2001) involved synthesizing 3,4,5-Trimethoxybenzaldehyde, a derivative of this compound. The study demonstrated a method for synthesizing such compounds, which could have implications in various fields, including pharmaceuticals and material science (Ya, 2001).
Safety and Hazards
This compound may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3,5-diethoxy-4-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-5-8(7-12)6-10(11(9)13)15-4-2/h5-7,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCJFTILMZRUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)OCC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620684 | |
| Record name | 3,5-Diethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79459-15-7 | |
| Record name | 3,5-Diethoxy-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)








![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)